4-[[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetyl]amino]thiane-4-carboxylic acid
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Overview
Description
4-[[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetyl]amino]thiane-4-carboxylic acid is a complex organic compound characterized by its unique molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetyl]amino]thiane-4-carboxylic acid typically involves multiple steps, starting with the preparation of the core benzodioxin structure. This is often achieved through a series of reactions including nitration, reduction, and acylation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also play a crucial role in the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed: The major products formed from these reactions can vary, but they often include derivatives of the original compound with modified functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 4-[[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetyl]amino]thiane-4-carboxylic acid may be studied for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: This compound has potential medicinal applications, including the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical properties.
Mechanism of Action
The mechanism by which 4-[[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetyl]amino]thiane-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes.
Molecular Targets and Pathways: The compound may target enzymes, receptors, or other proteins within biological systems. The exact pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-Substituted (2,3-Dihydro-1,4-Benzodioxin-6-yl)Benzenesulfonamide Derivatives: These compounds share structural similarities and are also used in pharmaceutical chemistry.
N-Alkyl/Aralkyl-N-(2,3-Dihydro-1,4-Benzodioxin-6-yl)-4-Bromobenzenesulfonamides: These compounds are used in the treatment of Alzheimer’s disease and have similar structural features.
Uniqueness: 4-[[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetyl]amino]thiane-4-carboxylic acid stands out due to its specific functional groups and potential applications in various fields. Its unique structure allows for diverse chemical reactions and biological activities, making it a valuable compound in scientific research and industry.
Properties
IUPAC Name |
4-[[2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetyl]amino]thiane-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO5S/c18-14(17-16(15(19)20)3-7-23-8-4-16)10-11-1-2-12-13(9-11)22-6-5-21-12/h1-2,9H,3-8,10H2,(H,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPIQDLCVCBTKOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1(C(=O)O)NC(=O)CC2=CC3=C(C=C2)OCCO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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